3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-B]pyridine core fused with a phenyl group and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-B]pyridine . This intermediate can then undergo further reactions, such as alkylation, to introduce the carboxylic acid group. Common reagents used in these reactions include potassium carbonate (K₂CO₃) and phase transfer catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazo[4,5-B]pyridine core.
Substitution: Halogenated derivatives can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated derivatives, potassium carbonate, and phase transfer catalysts . Reaction conditions often involve room temperature reactions in solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-B]pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-C]pyridine: Another fused heterocyclic compound with similar biological activity.
Imidazo[1,5-A]pyridine: Known for its medicinal properties and used in various therapeutic applications.
Imidazo[1,2-A]pyridine: Commonly used in drug development due to its structural similarity to purines.
Uniqueness
3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group and carboxylic acid functionality make it a versatile intermediate for further chemical modifications .
Eigenschaften
Molekularformel |
C13H9N3O2 |
---|---|
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
3-phenylimidazo[4,5-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)9-6-11-12(14-7-9)16(8-15-11)10-4-2-1-3-5-10/h1-8H,(H,17,18) |
InChI-Schlüssel |
FBKXIZTUYSOUGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=NC3=C2N=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.